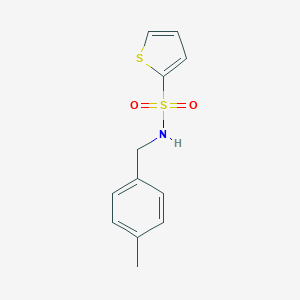![molecular formula C25H23ClF3N3O6S2 B299316 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It was discovered by Cytokinetics Inc. and has been shown to have potent anti-inflammatory effects in preclinical studies.
Wirkmechanismus
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a small molecule inhibitor that selectively targets the I kappa B kinase beta (IKK-beta) enzyme. IKK-beta is a key regulator of the NF-kappa B signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting IKK-beta, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide blocks the activation of NF-kappa B and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects in a variety of models of inflammatory disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta, and to reduce the infiltration of immune cells into inflamed tissues. 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for IKK-beta. This allows for a more targeted approach to inhibiting the NF-kappa B signaling pathway, which may reduce the risk of off-target effects. However, one limitation of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of IKK-beta. Another area of interest is the use of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in human clinical trials.
Synthesemethoden
The synthesis of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been described in a patent application by Cytokinetics Inc. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with p-toluenesulfonyl chloride to form 4-chloro-3-(trifluoromethyl)anilinosulfonyl chloride. This intermediate is then reacted with N-(4-(4-morpholinylsulfonyl)phenyl)acetamide to form 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta.
Eigenschaften
Produktname |
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C25H23ClF3N3O6S2 |
Molekulargewicht |
618 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClF3N3O6S2/c26-23-11-8-19(16-22(23)25(27,28)29)32(40(36,37)20-4-2-1-3-5-20)17-24(33)30-18-6-9-21(10-7-18)39(34,35)31-12-14-38-15-13-31/h1-11,16H,12-15,17H2,(H,30,33) |
InChI-Schlüssel |
NVMDKTOZHPHWME-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)